molecular formula C21H14Cl2N2O2S B11671760 (5E)-2-(2-chloroanilino)-5-[[5-(5-chloro-2-methylphenyl)furan-2-yl]methylidene]-1,3-thiazol-4-one

(5E)-2-(2-chloroanilino)-5-[[5-(5-chloro-2-methylphenyl)furan-2-yl]methylidene]-1,3-thiazol-4-one

Cat. No.: B11671760
M. Wt: 429.3 g/mol
InChI Key: BFHPEEGDNAPDDT-YBFXNURJSA-N
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Description

The compound (2E,5E)-5-{[5-(5-CHLORO-2-METHYLPHENYL)FURAN-2-YL]METHYLIDENE}-2-[(2-CHLOROPHENYL)IMINO]-1,3-THIAZOLIDIN-4-ONE is a complex organic molecule that features a thiazolidinone core, substituted with chlorinated phenyl and furan groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E,5E)-5-{[5-(5-CHLORO-2-METHYLPHENYL)FURAN-2-YL]METHYLIDENE}-2-[(2-CHLOROPHENYL)IMINO]-1,3-THIAZOLIDIN-4-ONE typically involves multi-step organic reactions. One common method includes the condensation of 5-(5-chloro-2-methylphenyl)furan-2-carbaldehyde with 2-chlorophenyl isothiocyanate, followed by cyclization to form the thiazolidinone ring. The reaction conditions often require the use of solvents like dichloromethane or ethanol, and catalysts such as triethylamine to facilitate the reaction.

Industrial Production Methods

For industrial-scale production, the synthesis may be optimized to improve yield and reduce costs. This could involve the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, the purification process might include crystallization or chromatography to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(2E,5E)-5-{[5-(5-CHLORO-2-METHYLPHENYL)FURAN-2-YL]METHYLIDENE}-2-[(2-CHLOROPHENYL)IMINO]-1,3-THIAZOLIDIN-4-ONE: can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Halogen atoms in the compound can be substituted with other groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in ether.

    Substitution: Sodium methoxide in methanol or potassium tert-butoxide in tert-butanol.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce the corresponding alcohols or amines.

Scientific Research Applications

(2E,5E)-5-{[5-(5-CHLORO-2-METHYLPHENYL)FURAN-2-YL]METHYLIDENE}-2-[(2-CHLOROPHENYL)IMINO]-1,3-THIAZOLIDIN-4-ONE: has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial or antifungal agent.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials with specific properties, such as enhanced thermal stability or electrical conductivity.

Mechanism of Action

The mechanism of action of (2E,5E)-5-{[5-(5-CHLORO-2-METHYLPHENYL)FURAN-2-YL]METHYLIDENE}-2-[(2-CHLOROPHENYL)IMINO]-1,3-THIAZOLIDIN-4-ONE involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit enzymes or disrupt cellular processes by binding to proteins or nucleic acids. The exact pathways can vary depending on the specific application and target organism.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2E,5E)-5-{[5-(5-CHLORO-2-METHYLPHENYL)FURAN-2-YL]METHYLIDENE}-2-[(2-CHLOROPHENYL)IMINO]-1,3-THIAZOLIDIN-4-ONE: stands out due to its specific structural features, such as the combination of a thiazolidinone ring with chlorinated phenyl and furan groups

Properties

Molecular Formula

C21H14Cl2N2O2S

Molecular Weight

429.3 g/mol

IUPAC Name

(5E)-5-[[5-(5-chloro-2-methylphenyl)furan-2-yl]methylidene]-2-(2-chlorophenyl)imino-1,3-thiazolidin-4-one

InChI

InChI=1S/C21H14Cl2N2O2S/c1-12-6-7-13(22)10-15(12)18-9-8-14(27-18)11-19-20(26)25-21(28-19)24-17-5-3-2-4-16(17)23/h2-11H,1H3,(H,24,25,26)/b19-11+

InChI Key

BFHPEEGDNAPDDT-YBFXNURJSA-N

Isomeric SMILES

CC1=C(C=C(C=C1)Cl)C2=CC=C(O2)/C=C/3\C(=O)NC(=NC4=CC=CC=C4Cl)S3

Canonical SMILES

CC1=C(C=C(C=C1)Cl)C2=CC=C(O2)C=C3C(=O)NC(=NC4=CC=CC=C4Cl)S3

Origin of Product

United States

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